molecular formula C10H13BrClNO B1656222 Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride CAS No. 51627-99-7

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride

Cat. No.: B1656222
CAS No.: 51627-99-7
M. Wt: 278.57
InChI Key: YKSNXCIUGUFRHE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium for certain transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .

Scientific Research Applications

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(4-fluorophenyl)ethanecarboximidate hydrochloride
  • Ethyl 2-(4-methylphenyl)ethanecarboximidate hydrochloride

Uniqueness

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable in specific synthetic and biological applications .

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSNXCIUGUFRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-99-7
Record name Benzeneethanimidic acid, 4-bromo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51627-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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